3-[3-(Trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-amine
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Overview
Description
Synthesis Analysis
The synthesis of compounds similar to “3-[3-(Trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-amine” has been reported in the literature . For instance, 1-Substituted 3-[3-(Trifluoromethyl)phenyl]thiourea derivatives were designed, synthesized, and comprehensively evaluated .Molecular Structure Analysis
The molecular structure of compounds similar to “this compound” has been studied . For example, the structure of “Phenol, 3-(trifluoromethyl)-” has been analyzed .Chemical Reactions Analysis
The chemical reactions involving compounds similar to “this compound” have been studied . For example, the reaction of amino-functionalized model surfaces with 3,5-bis(trifluoromethyl)phenyl isothiocyanate has been reported .Physical and Chemical Properties Analysis
The physical and chemical properties of compounds similar to “this compound” have been analyzed . For example, trifluoromethyl ketones (TFMKs) are valuable synthetic targets due to their unique physicochemical properties .Scientific Research Applications
Antimicrobial Activities
3-[3-(Trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-amine derivatives demonstrate notable antimicrobial properties. A study by Idrees et al. (2019) reported the efficient synthesis of such derivatives and their promising in vitro antimicrobial activities against Gram-positive and Gram-negative bacterial strains.
Electroluminescence and Amplified Spontaneous Emission
Compounds containing this compound moieties have been utilized in the development of star-shaped single-polymer systems with simultaneous RGB emission. Liu et al. (2016) described the synthesis of these polymers, which show potential for saturated white electroluminescence and amplified spontaneous emission applications (Liu et al., 2016).
Anticancer and Antitubercular Activities
Compounds derived from this compound have exhibited significant anticancer and antitubercular activities. Sekhar et al. (2019) synthesized a series of these derivatives and found some to show higher inhibitory activities against breast cancer and normal human cell lines than the cisplatin control (Sekhar et al., 2019).
Synthesis and Characterization
The synthesis and characterization of this compound and its derivatives have been extensively studied. Kurzer and Canelle (1963) researched the synthesis of these compounds, providing foundational knowledge for their chemical properties and potential applications (Kurzer & Canelle, 1963).
Biological Activity of Azo Dye Derivatives
Kumar et al. (2013) synthesized heterocyclic azo dyes using 5-phenyl-1,3,4-thiadiazol-2-amine and screened them for biological activity. This research highlights the versatility of thiadiazole derivatives in various applications, including dye synthesis and potential biological uses (Kumar et al., 2013).
Safety and Hazards
Future Directions
The development of new compounds with a trifluoromethyl group is an important research direction due to their potential applications in the agrochemical and pharmaceutical industries . It is expected that many novel applications of trifluoromethyl-containing compounds will be discovered in the future .
Mechanism of Action
Target of Action
It is known that similar compounds target theTyrosine-protein kinase Lck in humans .
Mode of Action
It is likely that it interacts with its target protein, possibly through hydrogen bonding or other non-covalent interactions, leading to changes in the protein’s function .
Biochemical Pathways
Compounds with similar structures have been found to affect various biological activities such as antiviral, anti-inflammatory, and anticancer activities .
Pharmacokinetics
It is known that similar compounds have poor water solubility, which may affect their bioavailability .
Result of Action
Similar compounds have been found to have various biological activities, indicating that they may have significant effects at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s stability may be affected by exposure to light, heat, or certain chemicals . Furthermore, its efficacy may be influenced by factors such as pH, temperature, and the presence of other substances in the environment .
Biochemical Analysis
Biochemical Properties
Compounds with similar structures have been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often involves the formation of covalent or non-covalent bonds, which can influence the function of these biomolecules .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
The effects of 3-[3-(Trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-amine vary with different dosages in animal models .
Metabolic Pathways
It is possible that it interacts with various enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels .
Transport and Distribution
It is possible that it interacts with various transporters or binding proteins, and could potentially affect its localization or accumulation .
Subcellular Localization
It is possible that it contains targeting signals or undergoes post-translational modifications that direct it to specific compartments or organelles .
Properties
IUPAC Name |
3-[3-(trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3N3S/c10-9(11,12)6-3-1-2-5(4-6)7-14-8(13)16-15-7/h1-4H,(H2,13,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZTKEOPQVLVNRX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NSC(=N2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1153977-59-3 |
Source
|
Record name | 3-[3-(trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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